molecular formula C15H16BrN3O B2399914 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol CAS No. 2380059-80-1

2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol

Cat. No.: B2399914
CAS No.: 2380059-80-1
M. Wt: 334.217
InChI Key: GUPRGEMMVWLSBD-UHFFFAOYSA-N
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Description

2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is a complex organic compound that features a bromopyrimidine moiety, a cyclopropyl group, and a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of pyrimidine to form 5-bromopyrimidine, followed by amination to introduce the amino group. The cyclopropyl and phenylethanol groups are then introduced through a series of substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could introduce various functional groups depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclopropyl and phenylethanol groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and binding affinity, while the phenylethanol group can provide additional sites for chemical modification .

Properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c16-13-8-17-14(18-9-13)19-10-15(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPRGEMMVWLSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=C(C=N2)Br)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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